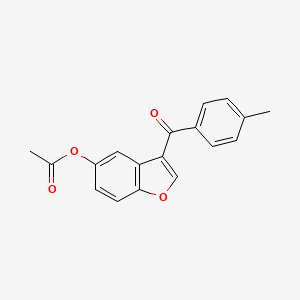
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole (NBD-BO) is a fluorescent dye that has been widely used in scientific research. It is a small molecule with a molecular weight of 337.38 g/mol and a chemical formula of C16H18N4O3. NBD-BO has unique chemical and physical properties that make it an ideal tool for various applications in biochemistry, cell biology, and biophysics.
Mechanism of Action
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole works by attaching to specific molecules and emitting fluorescent signals when excited by light. The fluorescent signals can be detected and measured using various techniques, including fluorescence microscopy and spectroscopy. The mechanism of action of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be used safely in laboratory experiments. However, it is important to handle 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole with care, as it is a flammable and potentially hazardous substance.
Advantages and Limitations for Lab Experiments
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has several advantages for laboratory experiments. It is a small molecule that can easily diffuse into cells and tissues, making it ideal for studying intracellular processes. It is also highly sensitive and can detect low concentrations of target molecules. However, 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has some limitations. It has a relatively short half-life and can be rapidly degraded in biological systems. Additionally, its fluorescent properties can be affected by environmental factors, such as pH and temperature.
Future Directions
There are several future directions for the use of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole. These probes could be used to study a wide range of biological processes, including protein folding, enzyme activity, and cell signaling. Another area of interest is the development of new techniques for detecting and measuring fluorescent signals. These techniques could improve the sensitivity and accuracy of experiments using 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole and other fluorescent probes. Finally, there is a need for more research on the limitations of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole and how they can be overcome. This could lead to the development of new methods for using 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole in biological systems.
Synthesis Methods
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of tert-butyl hydrazine with 4-nitrobenzaldehyde, followed by cyclization with cyanogen bromide. The final product is obtained through the reaction of the intermediate with tert-butyl chloroformate. The synthesis of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is relatively simple and can be performed in a standard laboratory setting.
Scientific Research Applications
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of various molecules, including proteins, lipids, and nucleic acids. 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has also been used to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. Additionally, 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has been used to study the dynamics of membrane trafficking and endocytosis.
properties
IUPAC Name |
5-tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)12-14-11(15-19-12)8-9-4-6-10(7-5-9)16(17)18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVEBGCLDOWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)

![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)
![4-fluoro-N-[(4-methyl-1-piperazinyl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5867492.png)


